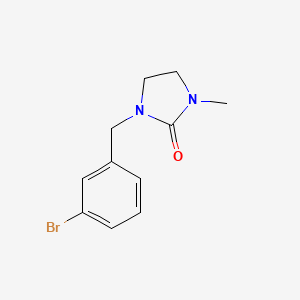

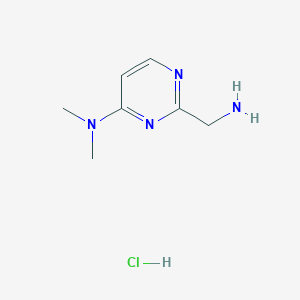

![molecular formula C8H5ClN2O2 B1395935 2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid CAS No. 933710-78-2](/img/structure/B1395935.png)

2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid

Übersicht

Beschreibung

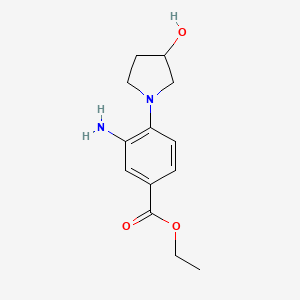

2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid is a derivative of benzimidazole . Benzimidazole is a heterocyclic compound that is small but has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

The synthesis of benzimidazole derivatives started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . In a specific synthesis process, commercially available 1H-benzo[d]imidazole-2-carboxylic acid was converted to the esters intermediate, which underwent a similar synthetic conversion to synthesize the corresponding target compound .

Molecular Structure Analysis

The structure of benzimidazole was first synthesized by Heinrich Debus in 1858 . It is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization .

Chemical Reactions Analysis

Benzimidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Effects

- Nonpeptide angiotensin II receptor antagonists have been developed from N-(biphenylylmethyl)imidazoles, which include derivatives of 2-Chloro-1H-benzo[d]imidazole-5-carboxylic acid. These compounds show potent antihypertensive effects when orally administered (Carini et al., 1991).

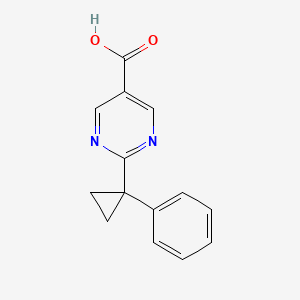

Anticancer Properties

- A series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines. These compounds have shown promising results, comparable or greater than cisplatin (Karthikeyan et al., 2017).

Antimalarial Activity

- Novel thiosemicarbazone derivatives containing benzimidazole moiety have been synthesized and showed good antimalarial activity in vitro, highlighting the potential of 2-Chloro-1H-benzo[d]imidazole-5-carboxylic acid derivatives in treating malaria (Divatia et al., 2014).

Antimicrobial and Antioxidant Activities

- New derivatives containing 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies contribute to the development of new drugs with potential health benefits (Bassyouni et al., 2012).

Antitubercular Activity

- Novel benzimidazole–oxadiazole hybrid molecules, using the core moiety of 2-aryl-ethyl-1H-benzo[d]imidazole-5-carboxylate, have shown potent anti-tubercular activity. This research indicates the potential of these compounds in treating tuberculosis (Shruthi et al., 2016).

Corrosion Inhibition

- 2-Chloro-1H-benzo[d]imidazole-5-carboxylic acid derivatives have been found effective as corrosion inhibitors for mild steel in sulphuric acid. This indicates their potential application in the field of materials science and engineering (Ammal et al., 2018).

Luminescence and Magnetic Properties

- Lanthanide complexes supported via benzimidazole carboxylic acid ligand have been synthesized and analyzed for their luminescence and magnetic properties. These findings have implications for the development of new materials with specific optical and magnetic properties (Du et al., 2020).

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives, which include 2-chloro-1h-benzo[d]imidazole-5-carboxylic acid, have a broad range of biological activities . They are key components to functional molecules that are used in a variety of everyday applications .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

It is known that benzimidazole derivatives are highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Benzimidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the properties of benzimidazole derivatives can be influenced by various factors, including the presence of a positive charge on either of two nitrogen atoms, which allows them to show two equivalent tautomeric forms .

Zukünftige Richtungen

Benzimidazole derivatives have been found to have a variety of biological activities and continue to be promising drug candidates in the discovery of potential new anticancer agents . The interest and importance of benzimidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, further evaluation and research into benzimidazole derivatives, including 2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid, are warranted for their therapeutic use as an anticancer agent .

Eigenschaften

IUPAC Name |

2-chloro-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLZXSMWOUVWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717115 | |

| Record name | 2-Chloro-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid | |

CAS RN |

933710-78-2 | |

| Record name | 2-Chloro-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)

![2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol](/img/structure/B1395861.png)

![N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide](/img/structure/B1395862.png)

![Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1395866.png)